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Introduction

Virosomes are reconstituted, empty virus envelopes that serve as innovative and potent

delivery systems for vaccines and therapeutic agents. These biocompatible and biodegradable

nanoparticles mimic the surface characteristics of native viruses, enabling efficient targeting

and entry into host cells without the inherent risks of viral replication. The preparation of

virosomes involves the careful solubilization of the viral membrane, removal of the genetic

material, and subsequent reconstitution of the viral envelope proteins and lipids. The choice of

detergent for the solubilization step is critical to preserving the structural and functional integrity

of the viral glycoproteins, which are essential for the virosome's biological activity.

Sulfobetaine-12 (SB-12), a zwitterionic detergent, has emerged as a valuable tool in the

preparation of virosomes, particularly those derived from the influenza virus. Its unique

properties allow for the gentle yet effective disruption of the viral membrane, facilitating the

removal of the nucleocapsid while preserving the antigenicity and fusogenic activity of the

surface glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA). This application

note provides detailed protocols and methodologies for the use of Sulfobetaine-12 in the

preparation and characterization of virosomes, aimed at researchers, scientists, and drug

development professionals.

Key Principles and Advantages of Sulfobetaine-12 in
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b7801445?utm_src=pdf-interest
https://www.benchchem.com/product/b7801445?utm_src=pdf-body
https://www.benchchem.com/product/b7801445?utm_src=pdf-body
https://www.benchchem.com/product/b7801445?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sulfobetaine-12 belongs to the class of zwitterionic detergents, which possess both a positive

and a negative charge in their hydrophilic head group, rendering them electrically neutral over

a wide pH range. This characteristic contributes to their mild action on protein structures

compared to ionic detergents.

The primary advantages of using SB-12 for virosome preparation include:

Effective Solubilization: SB-12 efficiently solubilizes the lipid envelope of viruses at

concentrations above its critical micelle concentration (CMC), which is in the range of 2-4

mM.

Preservation of Protein Function: Its gentle nature helps to maintain the native conformation

and biological activity of viral surface proteins, which is crucial for the immunogenicity and

cell-entry functions of the resulting virosomes.

Dialyzability: SB-12 can be effectively removed from the preparation by dialysis, a critical

step for the reconstitution of the virosomal membrane.

Experimental Protocols
This section outlines a comprehensive protocol for the preparation and characterization of

influenza virosomes using Sulfobetaine-12.

Part 1: Influenza Virus Propagation and Purification
Virus Propagation: Influenza virus (e.g., A/PR/8/34 strain) is propagated in the allantoic fluid

of 10-day-old embryonated chicken eggs or in suitable cell cultures such as Madin-Darby

canine kidney (MDCK) cells.

Harvesting and Clarification: The allantoic fluid or cell culture supernatant is harvested and

clarified by low-speed centrifugation (e.g., 3,000 x g for 20 minutes at 4°C) to remove cellular

debris.

Virus Concentration and Purification: The clarified supernatant is then subjected to

ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C) through a sucrose cushion (e.g.,

20% w/v sucrose in PBS) to pellet the virus particles. The viral pellet is resuspended in a
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minimal volume of phosphate-buffered saline (PBS). Further purification can be achieved

using a discontinuous sucrose gradient centrifugation.

Part 2: Virosome Preparation using Sulfobetaine-12
Viral Envelope Solubilization:

Adjust the purified and concentrated virus solution to a final protein concentration of

approximately 1-2 mg/mL in PBS.

Prepare a stock solution of Sulfobetaine-12 (e.g., 100 mM in PBS).

Add the SB-12 stock solution to the virus suspension to a final concentration of 20-40 mM

(approximately 5-10 times the CMC).

Incubate the mixture on ice with gentle stirring for 1-2 hours to allow for complete

solubilization of the viral envelope.

Removal of Nucleocapsid:

Following solubilization, the viral nucleocapsid and other insoluble components are

removed by ultracentrifugation at a high speed (e.g., 150,000 x g for 1 hour at 4°C).

Carefully collect the supernatant, which contains the solubilized viral envelope proteins

and lipids.

Virosome Reconstitution by Detergent Removal:

Transfer the supernatant into a dialysis cassette (e.g., with a 10 kDa molecular weight cut-

off).

Perform extensive dialysis against a large volume of PBS at 4°C. The dialysis buffer

should be changed several times over a period of 48-72 hours to ensure complete

removal of the SB-12.

As the detergent is gradually removed, the viral lipids and glycoproteins self-assemble into

unilamellar vesicles, forming the virosomes.
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Part 3: Characterization of Prepared Virosomes
A thorough characterization of the prepared virosomes is essential to ensure their quality,

stability, and functionality.

Protein and Lipid Quantification:

Protein Concentration: Determine the total protein concentration of the virosome

preparation using a standard protein assay such as the Bicinchoninic Acid (BCA) assay.

Use Bovine Serum Albumin (BSA) to generate a standard curve.

Lipid Concentration: The total lipid content can be quantified using a phospholipid assay

kit or by methods such as High-Performance Liquid Chromatography (HPLC) coupled with

an Evaporative Light Scattering Detector (ELSD).

Analysis of Protein Composition (SDS-PAGE):

Perform Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to

analyze the protein composition of the virosomes.

Load samples of the purified virus and the final virosome preparation.

The results should confirm the presence of the major viral envelope proteins (e.g., HA and

NA for influenza) and the absence of internal viral proteins like the nucleoprotein (NP) and

matrix protein (M1) in the virosome sample.

Size and Morphology Analysis (Dynamic Light Scattering and Electron Microscopy):

Dynamic Light Scattering (DLS): Determine the average particle size (hydrodynamic

diameter) and size distribution (polydispersity index, PDI) of the virosomes. Typically,

virosomes have a diameter ranging from 100 to 200 nm.

Transmission Electron Microscopy (TEM): Visualize the morphology of the virosomes.

Negative staining TEM can reveal the spherical structure of the vesicles and the presence

of glycoprotein spikes on their surface.

Functional Analysis (Hemagglutination Assay):
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For influenza virosomes, a hemagglutination (HA) assay is performed to confirm the

biological activity of the reconstituted hemagglutinin.

Serial dilutions of the virosome preparation are incubated with a suspension of red blood

cells (e.g., chicken or turkey RBCs). The ability of the virosomes to agglutinate the red

blood cells indicates the presence of functional HA.

Data Presentation
Table 1: Typical Characteristics of Influenza Virosomes Prepared with Sulfobetaine-12

Parameter Typical Value Method of Analysis

Protein Concentration 0.5 - 1.5 mg/mL BCA Assay

Total Lipid Concentration 0.2 - 0.8 mg/mL Phospholipid Assay

Protein Composition
Presence of HA and NA;

Absence of NP and M1
SDS-PAGE

Average Diameter (Z-average) 120 - 180 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Morphology
Spherical vesicles with surface

spikes

Transmission Electron

Microscopy (TEM)

Hemagglutination Titer > 1:512 Hemagglutination Assay

Mandatory Visualizations
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To cite this document: BenchChem. [Application of Sulfobetaine-12 in Virosome Preparation:
A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7801445#application-of-sulfobetaine-12-in-virosome-
preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b7801445#application-of-sulfobetaine-12-in-virosome-preparation
https://www.benchchem.com/product/b7801445#application-of-sulfobetaine-12-in-virosome-preparation
https://www.benchchem.com/product/b7801445#application-of-sulfobetaine-12-in-virosome-preparation
https://www.benchchem.com/product/b7801445#application-of-sulfobetaine-12-in-virosome-preparation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7801445?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

